

Chemical suppliers and purity of 3-(4-Nitrophenyl)propionyl chloride

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propionyl chloride

Cat. No.: B3079713

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An In-depth Technical Guide to **3-(4-Nitrophenyl)propionyl Chloride**: Sourcing, Purity, and Application

Introduction

3-(4-Nitrophenyl)propionyl chloride, with the CAS number 107324-93-6, is a reactive acyl chloride compound of significant interest to researchers in organic synthesis and drug development.^{[1][2]} Its structure, featuring a reactive acyl chloride group and a nitrophenyl moiety, makes it a versatile intermediate for introducing the 3-(4-nitrophenyl)propanoyl group into various molecules. The nitroaromatic core is a common feature in many bioactive molecules and approved drugs, highlighting the potential of this compound as a building block in medicinal chemistry.^[3] This guide provides a comprehensive overview of its chemical suppliers, typical purity specifications, detailed experimental protocols for its synthesis and purity analysis, and its applications in chemical synthesis.

Chemical Suppliers and Purity Specifications

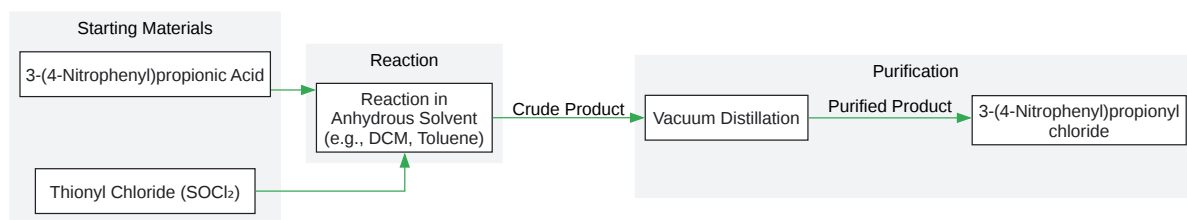
Sourcing high-quality starting materials is a critical first step in any research or development endeavor. **3-(4-Nitrophenyl)propionyl chloride** is available from several chemical suppliers, typically synthesized on demand or stocked in small quantities for research purposes. Purity is a key consideration, as impurities can lead to unwanted side reactions and complicate product isolation. While specific supplier inventories change, the following table summarizes typical providers and expected purity levels for this and similar acyl chlorides.

Supplier Category	Typical Purity	Common Analytical Method for Purity	Notes
Major Global Suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific)	>98%	GC, HPLC, Titration	Offer well-characterized products with detailed Certificates of Analysis. Purity for similar acyl chlorides is often stated as $\geq 98\%$ or 99% . ^[4]
Specialized Chemical Producers	>97%	HPLC, NMR	May offer larger, custom-synthesized batches. Purity is typically determined by HPLC or ^1H NMR.
Chemical Marketplaces (e.g., ChemicalBook, PubChem)	Varies	Varies	These platforms list multiple potential suppliers; however, purity and availability must be verified directly with the listed vendor. ^{[1][2]} They are useful for identifying a range of potential sources.

Synthesis and Experimental Protocols

3-(4-Nitrophenyl)propionyl chloride is typically synthesized from its corresponding carboxylic acid, 3-(4-nitrophenyl)propionic acid, which is commercially available.^[5] The most common method involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride.

Workflow for Synthesis



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Caption: Synthesis workflow for **3-(4-Nitrophenyl)propionyl chloride**.

Detailed Synthesis Protocol

This protocol is a representative method for converting a carboxylic acid to an acyl chloride using thionyl chloride.^[6]

- **Preparation:** In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent) to protect the reaction from atmospheric moisture.
- **Reactant Addition:** Add 3-(4-nitrophenyl)propionic acid (1 equivalent) to the flask. Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
- **Chlorination:** Slowly add thionyl chloride (SOCl₂, ~1.5 equivalents) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
- **Reaction:** Heat the mixture to reflux (approximately 40°C for DCM, or 50-60°C for other solvents) and maintain for 2-4 hours.^[7] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a

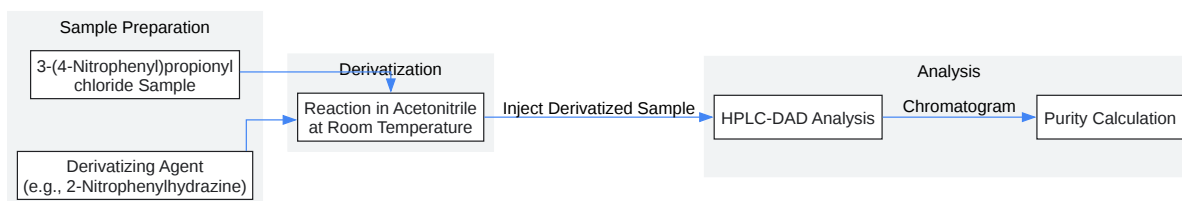
rotary evaporator.

- Purification: The crude **3-(4-nitrophenyl)propionyl chloride** can be purified by vacuum distillation to yield the final product.

Purity Determination and Analytical Methods

Due to the high reactivity and moisture sensitivity of acyl chlorides, direct analysis can be challenging.[8] Therefore, derivatization is often employed, converting the acyl chloride into a more stable compound that is amenable to standard chromatographic techniques.

Workflow for Purity Analysis via Derivatization-HPLC



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Caption: Workflow for purity analysis using a derivatization-HPLC method.

Detailed Protocol for Derivatization-HPLC Analysis

This method is based on a general procedure for the trace analysis of acyl chlorides in drug substances.[8][9]

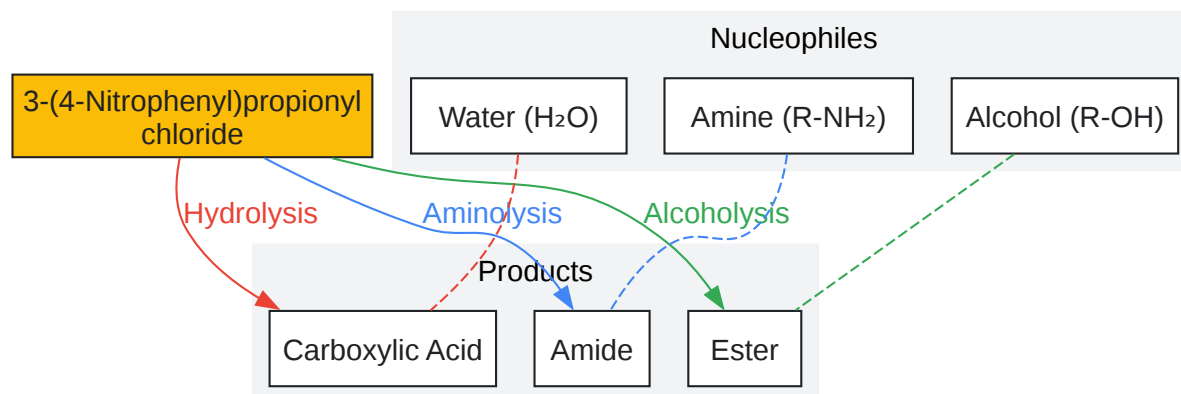
- Standard and Sample Preparation:
 - Accurately weigh a reference standard of **3-(4-nitrophenyl)propionyl chloride** to prepare a stock solution in anhydrous acetonitrile.

- Prepare the sample solution by accurately weighing the synthesized product and dissolving it in anhydrous acetonitrile.
- Derivatization Reaction:
 - Prepare a solution of a derivatizing agent, such as 2-nitrophenylhydrazine, in acetonitrile.
 - To an aliquot of both the standard and sample solutions, add the derivatizing agent solution.
 - Allow the reaction to proceed at room temperature for approximately 30 minutes.[8] The acyl chloride reacts with the hydrazine to form a stable, UV-active hydrazide derivative.
- HPLC Conditions:
 - Column: A C18 reversed-phase column is typically suitable.
 - Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
 - Detector: A Diode Array Detector (DAD) or UV detector set to a wavelength where the derivative has strong absorbance (e.g., 330-420 nm).[9]
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 µL.
- Quantification: The purity of the sample is determined by comparing the peak area of the derivatized product in the sample chromatogram to that of the standard chromatogram.

Chemical Reactivity and Applications

Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution. This reactivity makes **3-(4-nitrophenyl)propionyl chloride** a valuable intermediate for introducing the 3-(4-nitrophenyl)propanoyl moiety.

General Reaction Pathways



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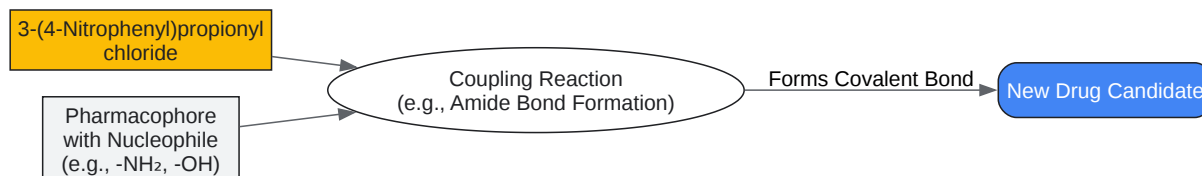
Caption: Common nucleophilic substitution reactions of the subject compound.

Key reactions include:

- Hydrolysis: Reacts with water to form the corresponding carboxylic acid, 3-(4-nitrophenyl)propionic acid.[10][11] This is also its primary degradation pathway, necessitating storage under anhydrous conditions.
- Aminolysis: Reacts with ammonia, primary, or secondary amines to form amides.[10] This is one of the most common applications in drug development for linking molecular fragments.
- Alcoholysis: Reacts with alcohols to form esters.

Role in Drug Development

The nitrophenyl group is a "privileged" scaffold in medicinal chemistry, found in numerous drugs.[3] While **3-(4-nitrophenyl)propionyl chloride** itself is not a therapeutic agent, it serves as a crucial building block. It allows for the covalent attachment of the 3-(4-nitrophenyl)propanoyl group to other molecules, which can be a key step in the synthesis of novel drug candidates.



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Caption: Conceptual role as an intermediate in drug candidate synthesis.

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